
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is a chemical compound with a unique structure that includes sulfur and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of methyl groups with sulfur and oxygen-containing reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a starting material, which reacts with ammonium carbamate in the presence of a catalyst like PhI(OAc)2. The reaction is carried out in methanol at room temperature for about an hour, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to sulfur metabolism.
Mécanisme D'action
The mechanism of action of Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets through its sulfur and oxygen atoms. It can form covalent bonds with nucleophilic sites on enzymes and other biomolecules, thereby modulating their activity. The pathways involved include redox reactions and nucleophilic substitution, which can alter the function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Dimethyl sulfoxide (DMSO): A related compound with similar sulfur-oxygen bonding.
Sulfoxides and sulfones: Compounds that share the sulfur-oxygen functional group.
Thioethers: Compounds with sulfur atoms bonded to carbon atoms.
Uniqueness
Methyl-octoxy-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in both chemical and biological applications sets it apart from other sulfur-containing compounds .
Propriétés
Formule moléculaire |
C9H20O2S2 |
|---|---|
Poids moléculaire |
224.4 g/mol |
Nom IUPAC |
methyl-octoxy-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C9H20O2S2/c1-3-4-5-6-7-8-9-11-13(2,10)12/h3-9H2,1-2H3 |
Clé InChI |
NPAFUPIVZDJQSN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOS(=O)(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


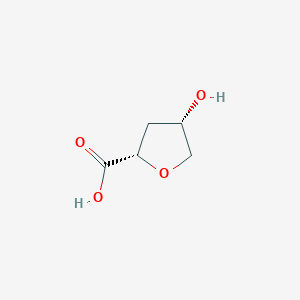

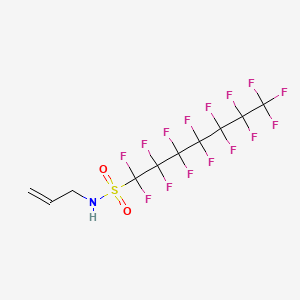
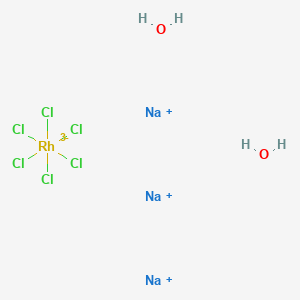

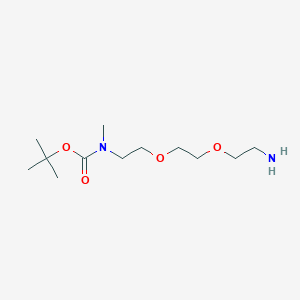


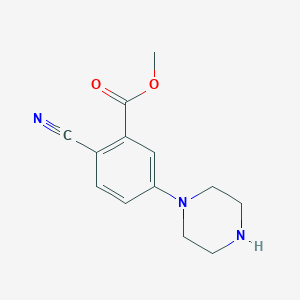
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
![N-[4-(Benzoylamino)Phenyl]-4-[[5-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Carbamoyl]-2-Methoxyphenyl]Hydrazinylidene]-3-Oxonaphthalene-2-Carboxamide](/img/structure/B12843172.png)


![(1S,5S,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12843195.png)
